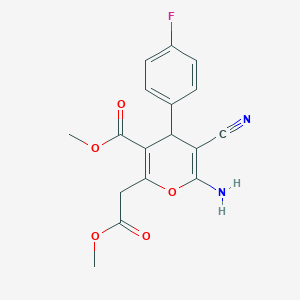

methyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate

Description

Methyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate (CAS: 313379-89-4, Molecular Formula: C₁₅H₁₃FN₂O₃, Molecular Weight: 288.28 ) is a polyfunctionalized 4H-pyran derivative. Its structure features:

- A 4-fluorophenyl group at position 3.

- A cyano substituent at position 4.

- A 2-methoxy-2-oxoethyl group at position 2.

- Methyl ester and amino groups at positions 3 and 6, respectively. This compound is synthesized via multi-component reactions, as seen in related pyran derivatives (e.g., ), and is utilized as an intermediate in organic synthesis and drug discovery .

Properties

IUPAC Name |

methyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O5/c1-23-13(21)7-12-15(17(22)24-2)14(11(8-19)16(20)25-12)9-3-5-10(18)6-4-9/h3-6,14H,7,20H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUMIZSTRSSNSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate (CAS Number: 371956-08-0) is a compound belonging to the 4H-pyran class, which has garnered attention for its diverse biological activities, including antitumor, antibacterial, and antioxidant properties. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Molecular Formula: C17H15FN2O5

Molecular Weight: 346.31 g/mol

CAS Number: 371956-08-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antitumor Activity : Studies have shown that derivatives of the pyran scaffold can inhibit cell proliferation in cancer cell lines such as HCT-116. The compound has been linked to the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator in cell cycle progression. This inhibition leads to reduced expression levels of CDK2 protein and gene, ultimately inducing apoptosis in cancer cells through caspase activation .

- Antibacterial Effects : The compound exhibits significant antibacterial activity against various Gram-positive bacteria. In vitro tests indicated that certain derivatives demonstrated lower IC50 values than conventional antibiotics like ampicillin, suggesting a potent antibacterial profile .

- Antioxidant Properties : The ability of the compound to scavenge free radicals has been assessed using DPPH assays, where it showed comparable efficacy to known antioxidants. This property is crucial for mitigating oxidative stress-related diseases .

Table 1: Biological Activities of this compound

Case Studies

- Antitumor Activity in HCT-116 Cells : In a controlled study, methyl 6-amino-5-cyano derivatives were tested against HCT-116 colorectal cancer cells. Results indicated that compounds with similar structures inhibited cell proliferation significantly more than controls, with some derivatives showing IC50 values below 100 µM, indicating strong potential for further development as anticancer agents .

- Antibacterial Efficacy : A series of derivatives were evaluated for their antibacterial properties against standard bacterial strains. The findings demonstrated that several compounds exhibited stronger antibacterial effects compared to ampicillin, particularly against Staphylococcus aureus and Enterococcus faecalis, highlighting their potential as novel antibacterial agents .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate has been investigated for its potential therapeutic effects. Research indicates that it may possess:

Anticancer Properties

Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. For instance:

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These results indicate that the compound may be more effective than traditional chemotherapeutic agents in certain contexts.

Organic Synthesis Applications

This compound serves as a valuable intermediate in organic synthesis due to its diverse reactivity. It can participate in various chemical reactions, including:

Multicomponent Reactions

The compound can be synthesized through multicomponent reactions involving readily available starting materials, making it an attractive target for synthetic chemists.

Potential as a Building Block

Given its complex structure, this compound can serve as a building block for developing new pharmaceuticals or agrochemicals.

Research into the biological activities of this compound has revealed promising results:

Antimicrobial Activity

Preliminary studies suggest that the compound may exhibit antimicrobial properties against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) is still needed for comprehensive validation.

Antiviral Activity

There are indications that this compound may inhibit viral replication, particularly against influenza viruses, but further research is required to elucidate the mechanisms involved.

Case Studies and Research Findings

Recent studies have focused on synthesizing related compounds and evaluating their biological activities. For instance, a study detailed the synthesis of ethyl 6-amino-5-cyano derivatives and their structural analysis through NMR spectroscopy, highlighting the importance of structural conformation in biological activity .

Additionally, research has suggested that derivatives of pyran compounds could act as anaphylatoxin receptor antagonists or exhibit platelet aggregation inhibition properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyran Core

Substituents at Position 4 (Aryl Groups)

Substituents at Position 2

Crystallographic and Intermolecular Interactions

- Methyl 4-(3-trifluoromethylphenyl) Analog (865660-06-6) : The CF₃ group induces steric and electronic effects, likely leading to distinct crystal packing compared to the 4-fluorophenyl variant .

- Ethyl 4-(4-nitrophenyl) Analog : Nitro groups enhance dipole interactions but reduce solubility in polar solvents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate, and how can reaction efficiency be optimized?

- Methodology : Multi-component reactions (MCRs) in aqueous media are widely used for synthesizing pyran derivatives. For example, analogous compounds have been synthesized via rapid four-component reactions in water, leveraging green chemistry principles to improve yield . Optimization strategies include adjusting stoichiometry, temperature (e.g., reflux vs. room temperature), and catalysts (e.g., organocatalysts or Lewis acids). Purification via column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the product .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : and NMR can confirm substituent positions (e.g., fluorophenyl, methoxy groups) and hydrogen bonding in the amino-cyano moiety .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, particularly for the cyano and ester groups .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths and dihedral angles, critical for validating steric effects from the 4-fluorophenyl group .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine degradation temperatures. Monitor hydrolytic stability in buffered solutions (pH 1–12) at 25–60°C, with HPLC tracking decomposition products .

Advanced Research Questions

Q. What experimental designs are suitable for studying the compound’s reactivity in cross-coupling reactions?

- Methodology : Use a split-plot factorial design to evaluate variables like catalyst type (e.g., Pd/C vs. Ni), solvent polarity (DMF vs. THF), and temperature. For example, Suzuki-Miyaura coupling with boronic acids could modify the fluorophenyl group. Monitor reaction progress via TLC and characterize products with NMR to track fluorine substitution .

Q. How can computational chemistry predict the compound’s binding affinity to biological targets (e.g., kinases)?

- Methodology : Perform molecular docking simulations (e.g., AutoDock Vina) using the crystal structure of target proteins (PDB ID). Parameterize the compound’s electrostatic potential surfaces (EPS) via DFT calculations (e.g., B3LYP/6-31G* basis set) to assess interactions with active sites . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

- Methodology :

- Controlled Replication : Standardize assay conditions (e.g., broth microdilution for MIC testing) across labs, using reference strains (e.g., E. coli ATCC 25922) .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability .

- Structural Analogues : Compare activity with derivatives (e.g., replacing 4-fluorophenyl with chlorophenyl) to isolate substituent effects .

Q. How can the environmental fate of this compound be modeled in ecotoxicology studies?

- Methodology : Apply fugacity models (e.g., EQC Level III) to predict partitioning into air, water, and soil. Measure biodegradation via OECD 301D (closed bottle test) and bioaccumulation factors (BCF) using HPLC-MS/MS. Correlate with toxicity assays in Daphnia magna or Danio rerio (zebrafish) .

Methodological Considerations Table

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.